4-Pregnen-3,17alpha, 20beta-triol
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Overview
Description
4-Pregnen-3,17alpha, 20beta-triol is a steroid compound with the molecular formula C21H34O3 and a molecular weight of 334.49 . It is a biochemical used primarily in proteomics research . This compound is known for its role in various biological processes and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnen-3,17alpha, 20beta-triol typically involves the reduction of 4-Pregnen-3,17alpha-dione using specific reagents and conditions. One common method includes the use of sodium borohydride (NaBH4) in methanol as a reducing agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Pregnen-3,17alpha, 20beta-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Pregnen-3,17alpha-dione.
Reduction: It can be reduced to form other steroid derivatives.
Substitution: The hydroxyl groups at positions 3, 17alpha, and 20beta can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various steroid derivatives, such as 4-Pregnen-3,17alpha-dione and acetylated derivatives of this compound .
Scientific Research Applications
4-Pregnen-3,17alpha, 20beta-triol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Research on this compound includes its potential therapeutic applications in treating hormonal imbalances and other medical conditions.
Mechanism of Action
The mechanism of action of 4-Pregnen-3,17alpha, 20beta-triol involves its interaction with specific molecular targets and pathways. The compound acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. It is involved in the regulation of gene expression, protein synthesis, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
17alpha, 20beta-dihydroxy-4-pregnen-3-one: A maturation-inducing steroid in teleosts.
4-Pregnen-3,17alpha-dione: An oxidized form of 4-Pregnen-3,17alpha, 20beta-triol.
Uniqueness
This compound is unique due to its specific hydroxylation pattern at positions 3, 17alpha, and 20beta. This unique structure confers distinct biological activities and makes it a valuable compound for research in steroid chemistry and biology .
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3 |
InChI Key |
HQTALZCXADTAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.